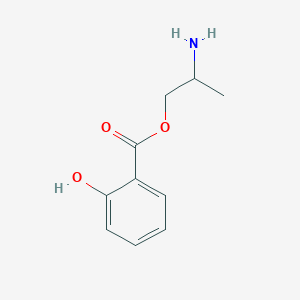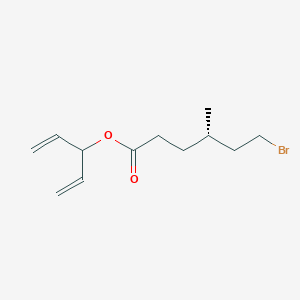
penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is an organic compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate typically involves the esterification of penta-1,4-dien-3-ol with (4S)-6-bromo-4-methylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Debrominated alkenes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and conjugated diene system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Penta-1,4-dien-3-yl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a bromine atom.
Penta-1,4-dien-3-yl 4-bromobutanoate: Similar structure but with a different alkyl chain length.
Uniqueness
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is unique due to the presence of the bromine atom and the specific configuration of the hexanoate moiety
Propiedades
Número CAS |
643031-39-4 |
|---|---|
Fórmula molecular |
C12H19BrO2 |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate |
InChI |
InChI=1S/C12H19BrO2/c1-4-11(5-2)15-12(14)7-6-10(3)8-9-13/h4-5,10-11H,1-2,6-9H2,3H3/t10-/m0/s1 |
Clave InChI |
FOLJQPQIBBEQSH-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CCC(=O)OC(C=C)C=C)CCBr |
SMILES canónico |
CC(CCC(=O)OC(C=C)C=C)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


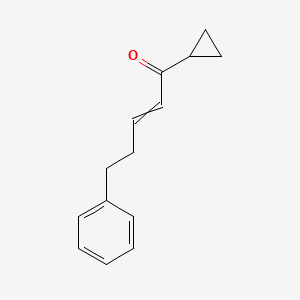
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)

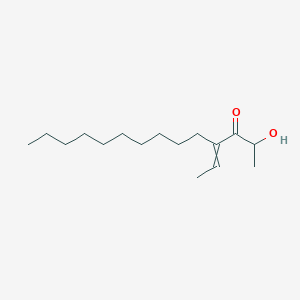
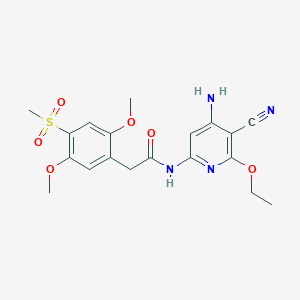
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)

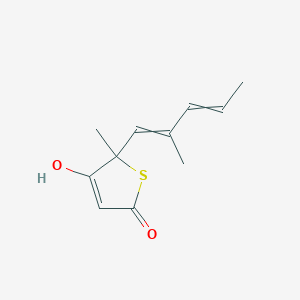
![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
